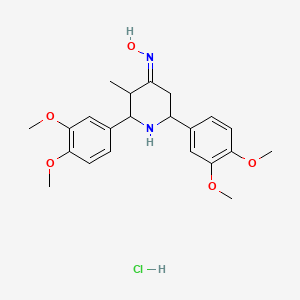![molecular formula C16H17NO5 B5873929 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that have been shown to have numerous physiological functions, including pain management, inflammation, and mood regulation. By inhibiting FAAH, MAFP can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids have been shown to have numerous physiological functions, including pain management, inflammation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Research has shown that this compound can increase levels of endocannabinoids, which can lead to pain relief and anti-inflammatory effects. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid in lab experiments is its selectivity for FAAH, which allows for more specific targeting of the endocannabinoid system. Additionally, this compound has been extensively studied and is well-characterized, making it a reliable tool for research. However, one limitation of using this compound is its potential to affect other enzymes or systems in the body, which can lead to off-target effects.
Direcciones Futuras
There are numerous potential future directions for research on 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid. One area of interest is its potential as a therapeutic agent for pain management and inflammation. Additionally, this compound has shown promise as a potential treatment for mood disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action. Additionally, new derivatives of this compound may be developed in order to improve its efficacy and selectivity.
Métodos De Síntesis
The synthesis of 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 2,5-dimethylfuran to form 4-methoxybenzoyl-2,5-dimethylfuran. This intermediate is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and mood disorders. Research has shown that this compound can increase levels of endocannabinoids, which can lead to pain relief and anti-inflammatory effects. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects.
Propiedades
IUPAC Name |
4-[[(4-methoxybenzoyl)amino]methyl]-2,5-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-13(14(16(19)20)10(2)22-9)8-17-15(18)11-4-6-12(21-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOXJDQPOODRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)


![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
